N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group attached to a pyrrolidinylacetamide moiety, which contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. One common method involves the reaction of 3,4-difluoroaniline with chloroacetyl chloride to form 3,4-difluorophenyl chloroacetamide. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylacetamide moiety can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the phenyl or pyrrolidinyl groups.
This compound derivatives: These derivatives have been modified to enhance specific properties, such as increased potency or selectivity for certain targets.
Other difluorophenyl compounds: Compounds like 3,4-difluorophenylboronic acid and 3,4-difluorophenylpiperidine share the difluorophenyl group but differ in their overall structure and applications
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-10-4-3-9(7-11(10)14)15-12(17)8-16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSRHQQKSIUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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